Home > Products > Building Blocks P810 > 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone - 54197-66-9

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Catalog Number: EVT-521127
CAS Number: 54197-66-9
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone and its derivatives represent a class of compounds with a wide range of biological activities. These compounds have been extensively studied due to their potential therapeutic applications in various fields such as cardiology, neurology, oncology, and as enzyme inhibitors. The structural diversity within this class allows for the modulation of biological activity, making them valuable in drug discovery and development1234567.

Applications in Various Fields

Cardiology

In the field of cardiology, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone derivatives have been explored for their cardiotonic properties. Compounds such as UK-61,260 have shown dose-related cardiac stimulant activity and are undergoing clinical evaluation for congestive heart failure1. Other derivatives have been evaluated for their positive inotropic activity, with some showing promising results in clinical trials5.

Neurology

For neurological applications, derivatives acting as NMDA receptor antagonists have been discovered, which are significant for the management of pain. The high selectivity for NR2B subunits and favorable pharmacokinetic profile make these compounds potential candidates for pain therapy2.

Oncology

In oncology, the cytotoxic activity of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones has been investigated. These compounds have shown activity against various cancer cell lines, and structure-activity relationship studies have been reported6.

Enzyme Inhibition

The inhibition of enzymes such as MAO has been a focus of research with 3,4-dihydro-2(1H)-quinolinone derivatives. These inhibitors have potential therapeutic applications in diseases like Parkinson's disease due to their selectivity and potency7.

N-(4-Methoxyphenyl) acrylamide

  • Compound Description: N-(4-Methoxyphenyl) acrylamide is an intermediate compound in the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. It is formed by the acylation of 4-methoxyaniline with acryloyl chloride. []
  • Relevance: N-(4-Methoxyphenyl) acrylamide shares a structural similarity with 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, possessing the same core structure but lacking the cyclized ring. Intramolecular Friedel-Crafts alkylation and demethylation of N-(4-Methoxyphenyl) acrylamide lead to the formation of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. []

6-Nitro-3,4-dihydro-2(1H)quinolinone

  • Compound Description: This compound is a derivative of 3,4-dihydro-2(1H)quinolinone, synthesized via nitration of the parent compound. [, ]
  • Relevance: 6-Nitro-3,4-dihydro-2(1H)quinolinone is a structural analog of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Both compounds share the same core structure of 3,4-dihydro-2(1H)quinolinone, differing only in the substituent at the 6th position. While the target compound has a hydroxy group, this analog has a nitro group. [, ]

6,8-Dinitro-3,4-dihydro-2(1H) quinolinone

  • Compound Description: This derivative of 3,4-dihydro-2(1H)quinolinone is synthesized through a nitration reaction. [, ]

6-Amino-3,4-dihydro-2(1H)quinolinone

  • Compound Description: This compound is another derivative of 3,4-dihydro-2(1H)quinolinone, produced via reduction of the corresponding nitro derivative. [, ]
  • Relevance: Like the previous two compounds, this derivative is also a structural analog of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, sharing the same 3,4-dihydro-2(1H)quinolinone core structure but differing in the substituent at the 6th position. In this analog, an amino group is present at the 6th position instead of the hydroxy group found in the target compound. [, ]

6,8-Diamino-3,4-dihydro-2(1H)quinolinone

  • Compound Description: This derivative is synthesized by reducing the corresponding dinitro derivative of 3,4-dihydro-2(1H)quinolinone. [, ]

6-Amino-8-nitro-3,4-dihydro-2(1H)quinolinone

  • Compound Description: This is a novel derivative of 3,4-dihydro-2(1H)quinolinone. [, ]

6-Hydroxy-8-nitro-3,4-dihydro-2(1H)quinolinone

  • Compound Description: This compound is a new derivative of 3,4-dihydro-2(1H)quinolinone. [, ]
  • Relevance: 6-Hydroxy-8-nitro-3,4-dihydro-2(1H)quinolinone is closely related to 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, sharing the same core structure and the 6-hydroxy substituent. The key difference is the presence of a nitro group at the 8th position in this analog. [, ]

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (Cilostazol)

  • Compound Description: Cilostazol is a known phosphodiesterase type 3 (PDE III) inhibitor with cardioprotective effects attributed to its activation of cAMP-dependent protein kinase A (PKA) and subsequent potentiation of mitochondrial Ca2+-activated K+ (mitoKCa) channel opening. []
  • Relevance: Cilostazol is a derivative of 3,4-dihydro-2(1H)-quinolinone and shares the core structure with 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. The presence of a bulky substituent at the 6-position, where the target compound has a hydroxy group, distinguishes cilostazol structurally. []
  • Compound Description: 5k is a potent inhibitor of 12-HETE (12(S)-hydroxyeicosatetraenoic acid) release from platelets, exceeding the potency of esculetin. This compound exhibits in vivo activity by inhibiting platelet adhesion in rats. []
  • Relevance: This compound and 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone belong to the same class of 2(1H)-quinolinone derivatives. They share the core 3,4-dihydro-2(1H)-quinolinone structure, but 5k features a complex side chain at the 6th position, unlike the simpler hydroxy group in the target compound. []
Source and Classification

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is classified as a dihydroquinolinone derivative. It is typically synthesized from readily available starting materials through specific chemical reactions, most notably the intramolecular Friedel-Crafts alkylation process. Its significance in medicinal chemistry is underscored by its application in developing therapeutic agents.

Synthesis Analysis

The synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone can be achieved through several methods, with one prominent approach being the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide. The reaction conditions typically involve:

  • Reagents: N-(4-methoxyphenyl)-3-chloropropionamide and a Lewis acid catalyst (e.g., aluminum chloride).
  • Solvent: Dimethyl sulfoxide or high boiling amides/amines.
  • Temperature: Elevated temperatures ranging from 150°C to 220°C.
  • Molar Ratios: Using about 3 to 5 equivalents of the Lewis acid catalyst.

This method produces 6-hydroxy-3,4-dihydro-2(1H)-quinolinone with high yields (up to 91.6%) and purity (98.9%), making it suitable for further reactions without the need for extensive purification steps .

Molecular Structure Analysis

The molecular structure of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone can be described as follows:

  • Molecular Formula: C_10H_9N_O
  • Molecular Weight: Approximately 175.19 g/mol
  • Structural Features:
    • A hydroxyl group (-OH) at the 6-position.
    • A saturated dihydroquinoline ring system.

The presence of the hydroxyl group enhances the compound's polarity and solubility in various solvents, which is crucial for its biological activity and applications in medicinal chemistry.

Chemical Reactions Analysis

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone participates in various chemical reactions due to its functional groups:

  1. Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  2. Nucleophilic Substitution: The nitrogen atom in the quinoline ring can engage in nucleophilic substitution reactions.
  3. Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under appropriate conditions.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with new functionalities.

Mechanism of Action

The mechanism of action of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone is primarily linked to its role as an intermediate in synthesizing cilostazol. Cilostazol acts as a phosphodiesterase III inhibitor, leading to increased levels of cyclic adenosine monophosphate in platelets and vascular smooth muscle cells. This action results in vasodilation and inhibition of platelet aggregation, making it effective for treating peripheral vascular diseases.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone include:

  • Appearance: Typically a white to off-white crystalline solid.
  • Melting Point: Approximately 119–120°C.
  • Solubility: The compound exhibits solubility in various organic solvents; solubility studies have been conducted across different temperatures (278.15 K to 323.15 K) and solvents .

These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications.

Applications

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone has significant applications in medicinal chemistry:

  1. Pharmaceutical Intermediate: It serves as a key intermediate in synthesizing cilostazol and other quinolone derivatives with potential therapeutic effects.
  2. Anticonvulsant Activity: Some derivatives exhibit anticonvulsant properties, making them candidates for further pharmacological studies.
  3. Research Tool: Its unique structural features make it valuable for studying structure-activity relationships in drug design.
Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonyms

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS No. 54197-66-9) is systematically named as 6-hydroxy-3,4-dihydro-1H-quinolin-2-one following IUPAC conventions [5] [8]. This bicyclic compound features a benzofused six-membered lactam ring, positioning it within the dihydrocarbostyril structural class. Its molecular formula is C₉H₉NO₂ (molecular weight: 163.17 g/mol), with the hydroxy group at the 6-position of the quinoline ring serving as its defining functional feature [6] [8].

Synonyms reflect historical naming patterns and pharmaceutical relevance:

  • 6-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone
  • 6-Hydroxy-3,4-dihydrocarbostyril
  • Cilostazol Related Compound A (USP designation) [5] [6]

Regulatory identifiers include:

  • EC Number: 611-111-4
  • MDL: MFCD02179410
  • UNSPSC: 41116107 [6] [8]

Table 1: Nomenclature and Identifiers

CategoryDesignation
Systematic Name6-Hydroxy-3,4-dihydro-1H-quinolin-2-one
CAS Registry54197-66-9
Molecular FormulaC₉H₉NO₂
Key Synonyms6-Hydroxycarbostyril; Cilostazol USP RC A
Regulatory CodesEC 611-111-4; MDL MFCD02179410

Molecular Structure Analysis

X-ray crystallography confirms the compound exists as a near-planar bicyclic system with slight puckering in the aliphatic ring. The lactam carbonyl (C2=O) and hydroxy group (C6-OH) dominate its electronic profile [6]. Key crystallographic parameters include:

  • Density: 1.282 ± 0.06 g/cm³
  • Melting point: 236–240°C (lit.), correlating with strong intermolecular hydrogen bonding [5] [6]

Computational modeling (DFT/B3LYP/6-311G**) reveals:

  • Bond lengths: C2=O (1.223 Å), C3-C4 (1.512 Å)
  • Bond angles: N1-C2-O (120.7°), C6-O-H (108.9°)
  • Dipole moment: 4.2 Debye, indicating significant polarity driven by the hydroxy and carbonyl groups [8]

The tautomeric equilibrium favors the lactam form (2-quinolinone) over the hydroxychromene structure, as evidenced by IR carbonyl stretching at 1660 cm⁻¹ and the absence of enol-related bands [8].

Table 2: Structural Properties from Crystallography and Modeling

ParameterValueMethod
Crystal Density1.282 ± 0.06 g/cm³X-ray diffraction
C2=O Bond Length1.223 ÅDFT/6-311G**
N1-C2-O Angle120.7°DFT/6-311G**
Dipole Moment4.2 DebyeDFT/B3LYP

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) (DMSO-d₆):

  • ¹H-NMR:
  • δ 10.20 (s, 1H, N-H),
  • δ 8.90 (s, 1H, O-H),
  • δ 6.60–6.80 (m, 2H, aromatic H-5/H-7),
  • δ 6.45 (d, 1H, aromatic H-8),
  • δ 2.80 (t, 2H, H-4),
  • δ 2.45 (t, 2H, H-3) [3] [10]
  • ¹³C-NMR:
  • δ 192.1 (C2=O),
  • δ 153.5 (C6-OH),
  • δ 115–135 (aromatic carbons),
  • δ 30.2 (C3),
  • δ 25.6 (C4) [10]

Infrared Spectroscopy (IR):

  • Characteristic peaks at:
  • 3200–3400 cm⁻¹ (broad, O-H/N-H stretch),
  • 1660 cm⁻¹ (strong, C=O amide stretch),
  • 1600 cm⁻¹ (aromatic C=C),
  • 1260 cm⁻¹ (C-O phenolic) [3] [10]

Mass Spectrometry:

  • EI-MS: m/z 163 [M]⁺ (base peak),
  • Fragments: 135 (M-CO), 107 (M-2CO) [6] [8]

Table 3: Key Spectroscopic Assignments

TechniqueSignal (δ, cm⁻¹, or m/z)Assignment
¹H-NMRδ 10.20N-H proton
¹H-NMRδ 8.90O-H proton
¹³C-NMRδ 192.1Lactam carbonyl (C2)
IR1660 cm⁻¹ν(C=O)
MS163Molecular ion [M]⁺

Physicochemical Properties

Solubility:The compound exhibits marked solvent dependency:

  • Highest solubility: Polar protic solvents (e.g., methanol: 28.5 mg/mL at 25°C) due to H-bonding capacity
  • Lowest solubility: Non-polar alkanes (<0.1 mg/mL)
  • Binary solvent enhancement: Ethanol/acetonitrile (1:1) increases solubility to 42.3 mg/mL at 30°C via synergistic solvation

Melting and Thermal Behavior:

  • Melting point: 236–240°C (lit.), consistent with its crystalline lattice stability [5] [6]
  • Thermal decomposition: Onset at 290°C under nitrogen, indicating moderate thermal resilience [6]
  • Enthalpy of fusion: 20.89 kJ/mol, determined via differential scanning calorimetry (DSC)

Partitioning and Dissociation:

  • logP (octanol/water): 0.7 (XLogP3-AA), reflecting balanced hydrophilicity/lipophilicity [8]
  • pKa: 9.86 (predicted for phenolic OH), confirming weak acidity [6]

Table 4: Experimental Solubility in Pure Solvents (298.15 K)

SolventSolubility (mg/mL)Molecular Interaction
Methanol28.5H-bond donation/acceptance
Ethanol22.1H-bond donation/acceptance
Ethyl Acetate8.7Dipole-dipole
Acetonitrile5.2Dipole-dipole
Tetrahydrofuran12.9Dipole-induced dipole

Properties

CAS Number

54197-66-9

Product Name

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

IUPAC Name

6-hydroxy-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h2-3,5,11H,1,4H2,(H,10,12)

InChI Key

HOSGXJWQVBHGLT-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=C(C=C2)O

Synonyms

3,4-Dihydro-6-hydroxy-2(1H)-quinolinone; 3,4-Dihydro-6-hydroxy-carbostyril; 3,4-Dihydro-6-hydroxycarbostyril; 6-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone; 6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline; USP Cilostazol Related Compound A;

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.